Lokysterolamine A Lokysterolamine A Lokysterolamine A is a steroidal alkaloid isolated from a sponge, Corticium sp.
Brand Name: Vulcanchem
CAS No.: 159934-14-2
VCID: VC0533472
InChI: InChI=1S/C31H50N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28-29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,29-,30-,31-/m1/s1
SMILES: CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C
Molecular Formula: C31H50N2O
Molecular Weight: 466.7 g/mol

Lokysterolamine A

CAS No.: 159934-14-2

Cat. No.: VC0533472

Molecular Formula: C31H50N2O

Molecular Weight: 466.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lokysterolamine A - 159934-14-2

Specification

CAS No. 159934-14-2
Molecular Formula C31H50N2O
Molecular Weight 466.7 g/mol
IUPAC Name (3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol
Standard InChI InChI=1S/C31H50N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28-29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,29-,30-,31-/m1/s1
Standard InChI Key VIMZHTFJEDRKBC-GQYVRWDISA-N
Isomeric SMILES C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C
SMILES CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C
Canonical SMILES CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition

Lokysterolamine A (C31H50N2OC_{31}H_{50}N_2O) is a polycyclic alkaloid featuring a steroidal core fused with a pyrrolidine-containing side chain. Its IUPAC name, (3S,4R,5R,9R,10R,13R,14R,17R)(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H$$-cyclopenta[a]phenanthren-4-ol , reflects its stereochemical complexity. The compound’s structure includes:

  • A cyclopenta[a]phenanthrene nucleus typical of steroidal compounds.

  • A dimethylamino group at position C-3.

  • A propan-2-ylidene-substituted dihydropyrrole side chain at position C-17 .

Table 1: Key Chemical Properties of Lokysterolamine A

PropertyValue
Molecular FormulaC31H50N2OC_{31}H_{50}N_2O
Molecular Weight466.7 g/mol
CAS Registry Number159934-14-2
SynonymsN,N-Dimethylplakinamine A
Chiral Centers8 (C3, C4, C5, C9, C10, C13, C14, C17)

Isolation and Natural Sources

First Isolation and Taxonomic Origin

Lokysterolamine A was first isolated in 1994 from an undescribed species of the marine sponge genus Corticium collected near Sulawesi, Indonesia . The sponge’s taxonomic ambiguity highlights challenges in marine natural product research, where many source organisms remain unclassified. Subsequent isolations from Corticium niger and Plakina spp. suggest a wider distribution within demosponges .

Extraction and Purification Methods

Initial isolation employed organic solvent extraction (MeOH/CH2_2Cl2_2) followed by silica gel chromatography and reversed-phase HPLC . The compound’s polarity, influenced by the tertiary amine and hydroxyl groups, necessitated ion-pair chromatography for final purification .

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization

Structural determination relied on:

  • NMR Spectroscopy: 13C^{13}\text{C}-NMR revealed 31 carbon signals, including two methyl groups (δ\delta 22.1, 24.3 ppm) and a dimethylamino moiety (δ\delta 45.7 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS confirmed the molecular formula ([M+H]+[M+H]^+ m/z 467.3832) .

  • X-ray Crystallography: Resolved the absolute configuration of the steroidal nucleus and side chain .

Stereochemical Complexity

The eight chiral centers create 256 possible stereoisomers, but biosynthetic constraints limit this to a single naturally occurring form. The (3S,4R,5R,9R,10R,13R,14R,17R) configuration was confirmed via Mosher ester analysis and comparison with synthetic analogs .

Pharmacological Activities

Cytotoxic Properties

Lokysterolamine A demonstrates moderate cytotoxicity against human cancer cell lines:

Table 2: In Vitro Cytotoxicity of Lokysterolamine A

Cell LineIC50_{50} (μM)Reference
HT-29 (Colon Cancer)12.4
A549 (Lung Cancer)18.9
MCF-7 (Breast Cancer)22.1

Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .

Neuroprotective Effects

Preliminary data indicate NMDA receptor antagonism (Ki=3.2 μMK_i = 3.2\ \mu M), positioning it as a potential lead for neurodegenerative disease therapeutics .

Biosynthesis and Biogenetic Relationships

Putative Biosynthetic Pathway

Lokysterolamine A likely originates from cholesterol through:

  • Side-chain oxidation: Introduction of the pyrrolidine moiety via transamination reactions.

  • Methylation: SAM-dependent N-methylation forms the dimethylamino group.

  • Cyclization: Spontaneous cyclization generates the dihydropyrrole ring .

Evolutionary Implications

The compound’s structural similarity to plakinamines suggests an evolutionary conserved biosynthetic pathway in Corticium sponges, possibly serving as a chemical defense mechanism .

Synthetic Approaches and Derivatives

Total Synthesis Challenges

No total synthesis has been reported, attributed to:

  • Stereochemical complexity at C17.

  • Sensitivity of the dihydropyrrole ring to acid-catalyzed rearrangements .

Semi-synthetic Modifications

Hydrogenation of the Δ14\Delta^{14} double bond yields dihydroplakinamine K, which showed enhanced cytotoxicity (IC50=7.8 μMIC_{50} = 7.8\ \mu M vs. HT-29) .

Recent Advances and Future Directions

Genomic Insights

A 2025 study identified a gene cluster in Corticium spp. encoding putative steroidal alkaloid synthases, enabling heterologous expression in Aspergillus nidulans . This breakthrough may facilitate large-scale production.

Targeted Drug Delivery Systems

Nano-encapsulation in PEGylated liposomes improved tumor accumulation in murine models, reducing systemic toxicity by 40% compared to free compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator